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Compound of Interest

2-(3-Chlorophenyl)-2-(piperazin-1-
Compound Name:

yl)ethan-1-ol
CAS No.: 1183442-35-4

Cat. No.: B1427622

Get Quote

Executive Summary & Structural Architecture

Chlorophenyl piperazines (CPPs) represent a privileged scaffold in medicinal chemistry,
serving as the pharmacophore for a wide class of serotonergic agents (e.g., Trazodone,
Nefazodone) and, conversely, as unregulated New Psychoactive Substances (NPS).[1]

The core architecture consists of a piperazine ring

-substituted with a chlorophenyl group.[1][2] The physicochemical behavior and biological
activity are strictly governed by the regiochemistry of the chlorine substituent (ortho-, meta-, or
para-).[1]

Structural Isomerism

While they share the molecular formula

, the three isomers exhibit distinct steric and electronic profiles:
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e 0-CPP (1-(2-chlorophenyl)piperazine): High steric hindrance at the N1-aryl bond; often
exhibits different receptor binding kinetics due to the "ortho effect.”

e m-CPP (1-(3-chlorophenyl)piperazine): The most chemically relevant isomer; a primary

metabolite of trazodone and a potent 5-HTngcontent-ng-c3932382896=""_nghost-ng-

c1874552323="" class="inline ng-star-inserted">
agonist.[3]

o p-CPP (1-(4-chlorophenyl)piperazine): Structurally linear; often used as a specific probe for
serotonergic selectivity.

Physicochemical Profiling

Understanding the solubility and ionization profiles is critical for both synthesis (workup
optimization) and analysis (mobile phase selection).[1]

Key Physical Constants (m-CPP Focus)
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Property Value (Free Base) Value (HCI Salt) Technical Note
Monohydrochloride is
) the standard
Molecular Weight 196.68 g/mol 233.14 g/mol

pharmaceutical form.

[2]

) Viscous oil / Low-melt
Physical State .
solid

Crystalline Solid

Salt formation is
required for stability
and handling.[2]

210-214 °C (dec.)[1]

High lattice energy of

Melting Point ~25-30 °C (approx) 2] the salt confers
thermal stability.[1]
The N1 nitrogen
(attached to phenyl) is
pKa (Calculated) 8.85 + 0.10 (N4) N/A

non-basic due to

conjugation.[1][2]

Lipophilic free base

LogP (Octanol/Water) 2.14 - 2.47 < 1.0 (lonized) crosses BBB; salt is
water-soluble.
UV Max ( Characteristic of the
254 nm 254 nm chlorobenzene
) chromophore.[1]

Critical Insight: The basicity of the piperazine N4 is modulated by the electron-withdrawing

chlorine atom on the phenyl ring.[1] In m-CPP, the inductive effect (

) lowers the pKa slightly compared to unsubstituted phenylpiperazine, but it remains

sufficiently basic to form stable salts with mineral acids.[1]
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Synthetic Pathways

Two primary routes exist for the synthesis of CPPs. While traditional nucleophilic aromatic
substitution (

) is possible, it requires harsh conditions.[1] The modern standard is Palladium-catalyzed
Buchwald-Hartwig amination.

Workflow Visualization (Buchwald-Hartwig)
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Figure 1: Palladium-catalyzed synthesis route for high-purity m-CPP, utilizing N-Boc protection
to prevent polymerization.

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Reference Standard: Adapted from Buchwald et al. and modern process chemistry
adaptations.[2]

Reagents:

1-bromo-3-chlorobenzene (1.0 equiv)

Piperazine (anhydrous, 1.2 equiv) or N-Boc-piperazine

(1-2 mol%)

BINAP or Xantphos (ligand, 2-4 mol%)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://uregina.ca/~eastalla/pkaexpt.pdf
https://www.benchchem.com/product/b1427622/docs?utm_src=pdf-body-img#technical-guide-physicochemical-analytical-profiling-of-chlorophenyl-piperazines-cpps
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_piperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427622?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e O
(Base, 1.5 equiv)[1]

e Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

Inerting: Charge a flame-dried Schlenk flask with the aryl halide, piperazine, base, and
catalyst system under a positive pressure of Argon or Nitrogen.[1][2]

e Coupling: Add anhydrous toluene. Heat the mixture to 100-110 °C with vigorous stirring. The
reaction typically reaches completion in 4—12 hours (monitor via TLC/LC-MS).

o Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black
and inorganic salts.[1] Wash the pad with ethyl acetate.[1]

 Purification: Concentrate the filtrate. If N-Boc piperazine was used, treat the intermediate
with 4M HCI in dioxane for 2 hours to deprotect.[1]

o Crystallization: Recrystallize the resulting hydrochloride salt from Ethanol/Ether to yield white
needles.

Analytical Characterization & Forensic
Differentiation[1]

Differentiation of regioisomers (o-, m-, p-) is the primary challenge in forensic toxicology. Mass
spectrometry (GC-MS) combined with chromatographic retention time is the gold standard.

Mass Spectrometry (El) Sighature

The electron ionization (EI) spectrum of m-CPP is distinct.[1][2] The fragmentation pathway is
driven by the stability of the piperazine ring and the chlorophenyl cation.[1]

Key Diagnostic lons:

e« m/z 196 (
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): Molecular ion (shows characteristic 3:1 Chlorine isotope ratio).[1]

e m/z 154 (Base Peak): Loss of propene imine (

) from the piperazine ring.[1] This is the retro-Diels-Alder-like cleavage characteristic of
piperazines.

e m/z 138: Chlorophenyl cation (

).[1]

e m/z 56: Piperazine ring fragment (
)[11[2]

Fragmentation Logic Diagram

Molecular lon (M+)
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathways of m-CPP under 70eV Electron lonization.[2]

Differentiation Protocol (GC-MS)

To distinguish m-CPP from p-CPP and o-CPP, derivatization is often recommended to improve
peak shape and separation resolution.[2]

» Derivatization: Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic
anhydride).[1][2]
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o Mechanism: Reacts with the secondary amine (N4) to form an amide.[1]
o Result: Sharpens peak shape and shifts retention time significantly.[1]
e Column: Rxi-5ms or equivalent (5% phenyl methyl siloxane).

» Elution Order (Typical):0-CPP elutes first (due to steric shielding reducing interaction with
stationary phase), followed by m-CPP, then p-CPP.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Physicochemical & Analytical Profiling
of Chlorophenyl Piperazines (CPPs)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1427622/docs#technical-guide-physicochemical-
analytical-profiling-of-chlorophenyl-piperazines-cpps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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